N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide
Description
N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a piperazine ring, and a propanamide group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-18(25-14-12-22(2)13-15-25)21(26)23(3)20-10-7-11-24(17-20)16-19-8-5-4-6-9-19/h4-6,8-9,18,20H,7,10-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABGPPGDGKPKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.
Introduction of the Benzyl Group: Benzylation of the piperidine ring is carried out using benzyl halides under basic conditions.
Formation of the Piperazine Ring: This involves the reaction of the intermediate with piperazine derivatives.
Amidation Reaction: The final step involves the formation of the propanamide group through an amidation reaction with suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide
- N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-ethylpiperazin-1-yl)propanamide
Uniqueness
N-(1-benzylpiperidin-3-yl)-N-methyl-2-(4-methylpiperazin-1-yl)propanamide stands out due to its specific substitution pattern on the piperidine and piperazine rings, which may confer unique biological activities and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
